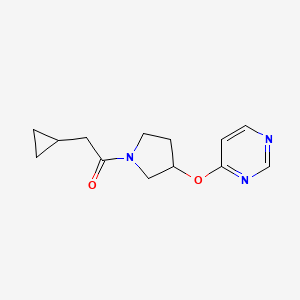

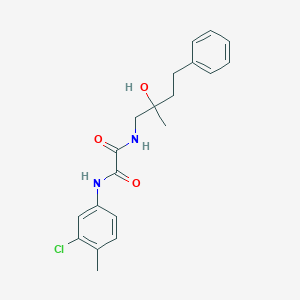

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

科学的研究の応用

Synthesis of Pyrrolidines

Enantiomerically pure pyrrolidines are synthesized through 1,3-dipolar cycloaddition of stabilized azomethine ylides and sugar enones derived from pentoses. This process involves highly diastereo- and regioselective reactions to yield tetrasubstituted pyrrolidines with defined stereochemistry for the four stereocenters of the ring. This stereocontrol is exerted by the stereogenic center of the pyranone, highlighting the compound's utility in the stereospecific synthesis of pyrrolidines with varied configurations (Oliveira Udry et al., 2014).

Antifungal Agent Synthesis

The compound is a key intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process explores the diastereocontrol of the reaction between a 4-(1-metalloethyl)-5-fluoropyrimidine derivative and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. An organozinc derivative is used for achieving excellent diastereoselection, demonstrating the compound's critical role in antifungal medication development (Butters et al., 2001).

Metabolite Interactions

The metabolism of prasugrel, an antiplatelet agent, involves the conversion to active metabolites through cytochrome P450-mediated processes. The compound's structure, including the cyclopropyl group, plays a significant role in these biotransformations, emphasizing its importance in the development of therapeutics with specific metabolic pathways (Rehmel et al., 2006).

Synthesis of Anticancer Agents

Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds, incorporating pyrimidinyl elements, exhibit significant cytotoxicity, highlighting their potential as anticancer agents (Alam et al., 2018).

Cycloaddition Reactions

The compound's derivatives participate in cycloaddition reactions with chromones, leading to the synthesis of 1-benzopyrano[2,3-c]pyrrolidines. This demonstrates the compound's versatility in creating novel heterocyclic structures, which are valuable in various chemical synthesis applications (Sosnovskikh et al., 2014).

特性

IUPAC Name |

2-cyclopropyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-13(7-10-1-2-10)16-6-4-11(8-16)18-12-3-5-14-9-15-12/h3,5,9-11H,1-2,4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTLWPQQLGCUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)

![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)

![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)

![3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2825667.png)

![2-[(2,4-Dimethylpyrimidin-5-yl)methyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2825670.png)